molecular formula C20H17F3N6O2S2 B2726429 methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate CAS No. 956606-98-7

methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate

Cat. No.: B2726429
CAS No.: 956606-98-7
M. Wt: 494.51
InChI Key: GJIBEKNLBYADAI-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate is a heterocyclic compound featuring a benzocarboxylate core linked to a 1,3-thiazole ring via a sulfanyl-methyl bridge. The thiazole is further substituted with a 4-methyl-4H-1,2,4-triazole moiety and a 3-methyl-5-(trifluoromethyl)-1H-pyrazole group. This complex architecture integrates multiple pharmacophores, including triazole, thiazole, and pyrazole rings, which are often associated with diverse bioactivities such as antimicrobial, anticancer, and anti-inflammatory properties .

Key structural attributes:

  • Benzocarboxylate ester: Enhances lipophilicity and membrane permeability.
  • Sulfanyl-methyl bridge: Facilitates conjugation between aromatic and heterocyclic systems.
  • Trifluoromethyl-pyrazole: Introduces electron-withdrawing effects, improving metabolic stability .

Properties

IUPAC Name

methyl 4-[[4-methyl-5-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N6O2S2/c1-11-8-15(20(21,22)23)29(27-11)18-24-14(10-33-18)16-25-26-19(28(16)2)32-9-12-4-6-13(7-5-12)17(30)31-3/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIBEKNLBYADAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3C)SCC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate (CAS: 956606-98-7) is a complex organic compound characterized by its unique molecular structure, which includes multiple heterocyclic rings and a trifluoromethyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H17F3N6O2S2C_{20}H_{17}F_3N_6O_2S^2, with a molar mass of approximately 494.51 g/mol. The presence of sulfur and nitrogen heterocycles in its structure suggests a diverse range of biological activities.

Biological Activity Overview

Research indicates that compounds containing thiazole and triazole moieties exhibit significant biological activities, including anticancer, antiviral, antibacterial, and antifungal effects. The specific biological activities of this compound can be summarized as follows:

Anticancer Activity

Studies have shown that compounds with similar structural features to this compound exhibit promising anticancer properties. For instance:

CompoundCell LineIC50 (µg/mL)
35aA4311.61 ± 1.92
35bJurkat1.98 ± 1.22

The thiazole ring's presence is crucial for enhancing cytotoxic activity against various cancer cell lines . Molecular dynamics simulations have indicated that these compounds interact with proteins primarily through hydrophobic contacts, which may contribute to their efficacy .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on related thiazole and triazole derivatives has demonstrated significant antibacterial and antifungal activities against a range of pathogens:

PathogenActivityReference
Mycobacterium tuberculosisModerate Inhibition
Gram-positive bacteriaEffective
Gram-negative bacteriaEffective

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The presence of sulfur in the triazole ring may interfere with enzyme function in target cells.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Case Studies

Several studies have explored the biological activity of related compounds:

Study A: Anticancer Efficacy

In a study by Evren et al., novel thiazole derivatives were synthesized and tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The study reported that certain derivatives demonstrated strong selectivity against both cell lines with IC50 values significantly lower than standard chemotherapeutics .

Study B: Antimicrobial Effects

A comprehensive review highlighted the antimicrobial effects of mercapto-substituted triazoles against various bacterial strains. Compounds similar to methyl 4-{[(4-methyl... demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

Scientific Research Applications

Chemical Characteristics

The compound has the following chemical properties:

  • Molecular Formula : C20H17F3N6O2S2
  • Molar Mass : 494.51 g/mol
  • CAS Number : 956606-98-7

This structure features multiple heterocycles, including thiazole and triazole rings, which are known for their diverse biological activities.

Antifungal Properties

Research indicates that compounds containing thiazole and triazole moieties often exhibit antifungal properties. For instance, derivatives of thiazole have been studied for their effectiveness against various fungal pathogens. The incorporation of methyl and trifluoromethyl groups in the structure may enhance the antifungal activity by improving lipophilicity and interaction with fungal cell membranes .

Anticancer Activity

The thiazole-containing compounds have shown promise in anticancer research. Studies have demonstrated that certain thiazole derivatives possess significant antiproliferative effects against various cancer cell lines. For example, one study reported that thiazole-pyrimidine derivatives exhibited notable activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) due to their ability to induce apoptosis .

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies on similar compounds suggest that modifications to the thiazole and triazole rings can significantly affect biological activity. The presence of electronegative groups and specific substituents can enhance the efficacy of these compounds against targeted diseases .

Fungicides

The compound's structural components suggest potential applications as a fungicide. Oxathiapiprolin, a related compound, has been evaluated for its effectiveness in controlling fungal diseases in crops like grapes and tomatoes. The mechanism involves inhibiting fungal growth by disrupting cellular processes, which may also apply to methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate .

Study on Antifungal Activity

A study published in 2022 investigated the antifungal properties of various thiazole derivatives, highlighting the effectiveness of certain modifications in enhancing activity against phytopathogenic fungi. The results indicated that compounds with specific substitutions on the thiazole ring exhibited superior antifungal effects compared to standard treatments .

Anticancer Research

In another case study focusing on anticancer agents derived from thiazole and triazole frameworks, researchers synthesized a series of new compounds and tested them against several cancer cell lines. The findings revealed that specific analogs showed promising results with IC50 values indicating effective inhibition of cell growth .

Comparison with Similar Compounds

Triazole-Thiazole Hybrids

Example Compound :
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 4 in )

  • Structural Similarities :
    • Contains triazole and thiazole rings.
    • Substituted with halogenated aryl groups (chloro, fluoro).
  • Differences :
    • Lacks the trifluoromethyl-pyrazole and sulfanyl-methyl linker present in the target compound.
    • Exhibits a dihydropyrazole moiety instead of a fully aromatic triazole.

Pyrazole-Benzocarboxylate Derivatives

Example Compound :
Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate ()

  • Structural Similarities :
    • Shares a pyrazole-thiazole-sulfanyl-benzoate framework.
    • Contains a trifluoromethyl group on the pyrazole ring.
  • Differences: Replaces the triazole ring in the target compound with a formyl-substituted pyrazole.

Triazole-Pyrazole Hybrids

Example Compound :
4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile ()

  • Structural Similarities :
    • Combines triazole and pyrazole rings.
    • Includes aromatic substituents (phenyl, benzonitrile).
  • Differences :
    • Lacks the thiazole and sulfanyl-methyl components.
    • Nitrile group introduces polarity, contrasting with the lipophilic trifluoromethyl group in the target compound.
  • Bioactivity Context :
    • Nitrile groups often enhance binding to enzymes (e.g., kinase inhibitors), while trifluoromethyl groups improve pharmacokinetics .

Structural Data Comparison

Property Target Compound Compound 4 Compound
Crystal System Not reported Triclinic, P̄1 Not reported
Planarity Presumed planar (heterocycles) Partially planar Likely planar (aromatic cores)
Substituent Effects Trifluoromethyl enhances stability Halogens increase polarity Formyl group adds reactivity

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

The compound’s synthesis involves multi-step organic reactions, including cyclization of triazole/thiazole precursors and functionalization via sulfanyl linkages. A typical approach includes:

  • Triazole ring formation : Reacting hydrazine derivatives with carbon disulfide under basic conditions (e.g., KOH) to form intermediates .
  • Thiazole coupling : Utilizing Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the trifluoromethylpyrazole-thiazole moiety .
  • Esterification : Final benzoate ester formation via acid-catalyzed methanol esterification . Key conditions include solvent choice (ethanol/DMSO), reflux temperatures (80–120°C), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and substituent positions (e.g., distinguishing triazole/thiazole protons) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% by area normalization) and detects byproducts .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

Q. How can researchers design preliminary bioactivity assays for this compound?

  • Target selection : Prioritize enzymes/receptors associated with triazole-thiazole hybrids (e.g., cytochrome P450, kinase inhibitors) .
  • In vitro assays : Use fluorometric or colorimetric assays (e.g., MTT for cytotoxicity) at varying concentrations (1–100 µM) .
  • Control compounds : Compare with structurally similar triazole derivatives (e.g., methyl 4-({[2-(morpholin-4-yl)-4-oxothiazol-5-yl]acetyl}amino)benzoate) to assess structure-activity relationships .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Contradictions may arise from assay conditions (pH, temperature), compound purity, or cell line variability. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for reproducibility .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .
  • Dose-response normalization : Compare IC₅₀ values under matched experimental parameters (e.g., serum-free media vs. serum-containing) .

Q. What computational methods optimize reaction pathways for scalable synthesis?

  • Density Functional Theory (DFT) : Predict transition states and energetics for cyclization steps (e.g., triazole ring closure) .
  • AI-driven process optimization : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to model solvent/reagent effects, reducing trial-and-error experimentation .
  • Machine learning : Train models on existing triazole-thiazole reaction datasets to predict optimal conditions (e.g., catalyst loading, temperature) .

Q. How can molecular docking studies elucidate interactions with biological targets?

  • Target preparation : Retrieve protein structures (e.g., PDB ID 1T46 for kinases) and prepare for docking using AutoDock Tools .
  • Ligand parameterization : Assign partial charges and torsional flexibility to the compound using GAFF force fields .
  • Binding affinity analysis : Compare docking scores (ΔG) with known inhibitors to prioritize targets (e.g., <−8 kcal/mol suggests strong binding) .

Q. What advanced characterization techniques resolve ambiguities in stereochemistry or tautomerism?

  • X-ray crystallography : Determines absolute configuration and confirms Z/E isomerism in thiazole-pyrazole hybrids .
  • Dynamic NMR : Detects tautomeric equilibria (e.g., triazole ring proton shifts) under variable temperatures .
  • Circular Dichroism (CD) : Assigns stereochemistry in chiral derivatives .

Methodological Guidance

Designing SAR studies for analog development :

  • Core modifications : Replace the trifluoromethyl group with halogens (Cl, Br) or methyl to assess electronic effects .
  • Linker variations : Substitute the sulfanyl group with ethers or amines to evaluate steric impacts .
  • Bioisosteric replacement : Swap the benzoate ester with amides or carbamates to modulate solubility .

Addressing solubility challenges in biological assays :

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
  • Nanoparticle encapsulation : Employ liposomal or PLGA carriers to enhance aqueous dispersion .

Validating enzymatic inhibition mechanisms :

  • Kinetic assays : Measure Km/Vmax shifts (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for mechanistic insights .

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